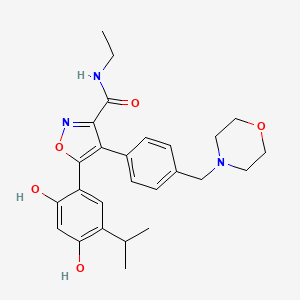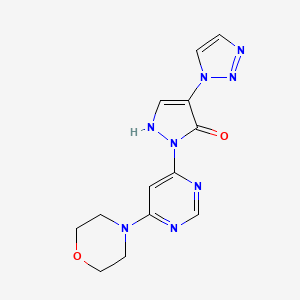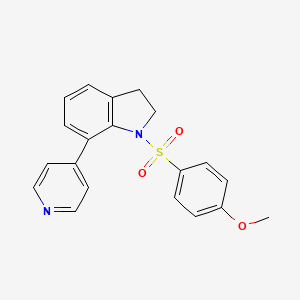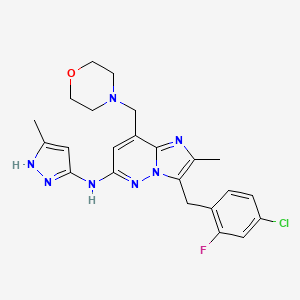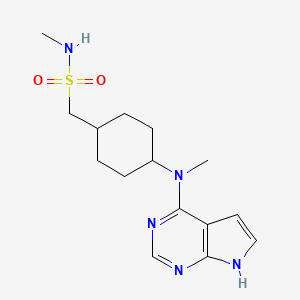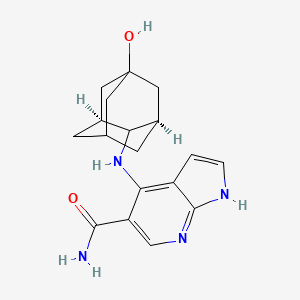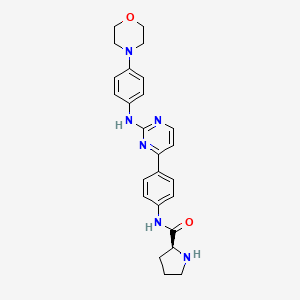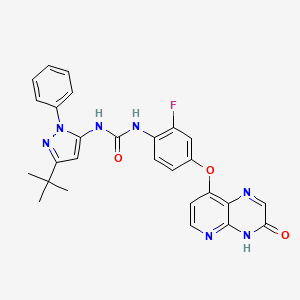
AKI-001
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AKI-001 is a potent Aurora kinase inhibitor, which exhibits low nanomolar potency against both Aurora A and Aurora B enzymes, excellent cellular potency (IC50 < 100 nM), and good oral bioavailability. Phenotypic cellular assays show that both Aurora A and Aurora B are inhibited at inhibitor concentrations sufficient to block proliferation. Importantly, the cellular activity translates to potent inhibition of tumor growth in vivo. An oral dose of 5 mg/kg QD is well tolerated and results in near stasis (92% TGI) in an HCT116 mouse xenograft model.
Aplicaciones Científicas De Investigación
Biomarkers and Diagnostic Tools
AKI-001 has been instrumental in the advancement of biomarkers for early detection and diagnosis of acute kidney injury (AKI). Biomarkers like neutrophil gelatinase-associated lipocalin, kidney injury molecule 1, and IL-18 have been identified as crucial in understanding the molecular mechanisms and phases of AKI, providing valuable insight for early intervention and patient outcomes improvement (Alge & Arthur, 2015). Additionally, the development of a staging system for AKI based on changes in serum creatinine and urine output is a significant contribution to the field (Mehta et al., 2007).
Understanding Pathophysiology
Research on AKI-001 has significantly expanded our understanding of the pathophysiology and interaction between injury and reparative processes in AKI. This includes insights into cellular and molecular events, and the identification of high-priority objectives for future research to improve prevention, diagnosis, and treatment (Bonventre et al., 2013). Studies have also revealed the role of specific biomarkers in the timing of initial insults and assessing the duration of AKI, which is vital for understanding the disease's heterogeneity and causes (Nguyen & Devarajan, 2008).
Molecular and Cellular Biology
The integration of biomarkers into AKI models has provided a comprehensive view of the molecular and cellular biology of AKI. This includes the role of Wnt/β-Catenin signaling in AKI to CKD progression and the influence of PGC-1α in recovery from AKI during systemic inflammation (Xiao et al., 2016), (Tran et al., 2011).
Innovative Research Methods
AKI-001 has led to the development of novel research methodologies, such as transcriptome sequencing to uncover regulatory RNAs like circRNAs in AKI, revealing new molecular targets for diagnosis and treatment (Cao et al., 2020). Moreover, the use of cell-specific translational profiling has provided a deeper understanding of early injury-associated molecular events in AKI (Liu et al., 2014).
Translational Research and Therapeutic Implications
AKI-001 has also been pivotal in translational research, highlighting the challenges and potential therapeutic implications in AKI treatment and recovery. This includes identifying novel biomarkers, understanding the complex nature of AKI, and exploring genetic influences on AKI pathways (Zarjou et al., 2012), (Lee-son & Jetton, 2015).
Clinical and Prognostic Relevance
Furthermore, AKI-001's role in evaluating clinical and prognostic relevance in various medical conditions like ST-elevation acute myocardial infarction has been significant. This includes understanding the impact of AKI on patient outcomes and identifying independent predictors of AKI (Marenzi et al., 2010).
Epigenetic Regulation
The investigation into epigenetic regulation in AKI, including changes in histone modifications, DNA methylation, and the expression of non-coding RNAs, has been a crucial aspect of AKI-001 research. This has led to new insights into the mechanisms of AKI and potential therapeutic targets (Bomsztyk & Denisenko, 2013), (Guo et al., 2019).
Role in Drug Research
It's important to note that while AKR-001, an Fc-FGF21 analog, has shown sustained pharmacodynamic effects on insulin sensitivity and lipid metabolism in type 2 diabetes patients, it is distinct from AKI-001 and relates more to metabolic disease research (Kaufman et al., 2020).
Propiedades
Número CAS |
925218-37-7 |
|---|---|
Nombre del producto |
AKI-001 |
Fórmula molecular |
C21H24N4O |
Peso molecular |
348.44146 |
Nombre IUPAC |
8-ethyl-3,10,10-trimethyl-4,5,6,6a,8,10-hexahydropyrazolo[4',3':6,7]cyclohepta[1,2-b]pyrrolo[2,3-f]indol-9(3aH)-one |
InChI |
InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,12-13H,5-8H2,1-4H3 |
Clave InChI |
XJDJFAMUCGWJHO-UHFFFAOYSA-N |
SMILES |
O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AK-I001; AKI 001; AKI001. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
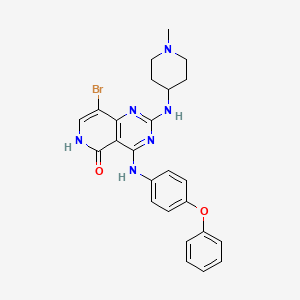
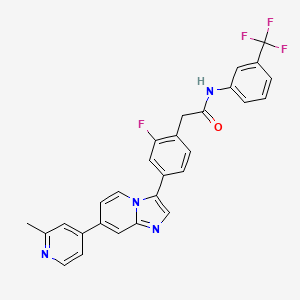
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
